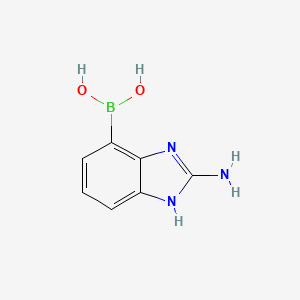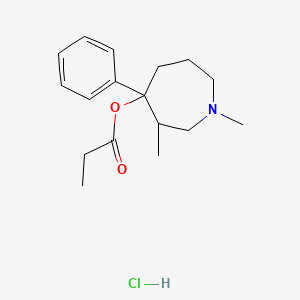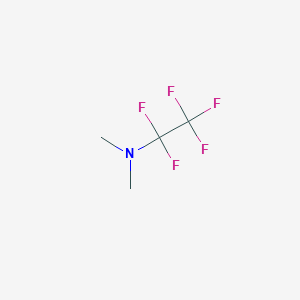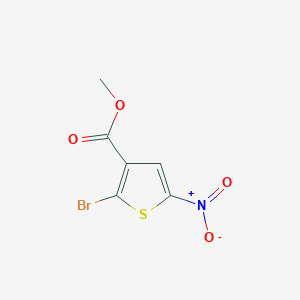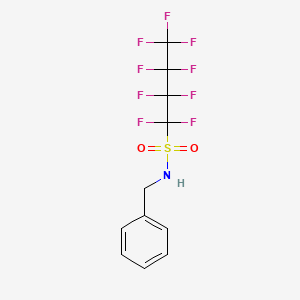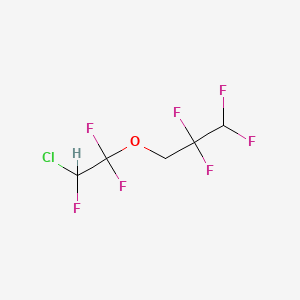
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C5H4ClF7O and a molecular weight of 248.526 g/mol . This compound is known for its unique chemical properties, including its high stability and low reactivity, making it a valuable substance in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoroethanol with 2-chloroethyl-2,2,3,3-tetrafluoropropyl ether in the presence of a suitable catalyst . The reaction conditions often require anhydrous environments and specific temperature ranges to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorinated hydrocarbons.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with various biological molecules, potentially altering their function and activity . Its stability and low reactivity make it suitable for use in environments where other compounds might degrade or react undesirably.
Comparaison Avec Des Composés Similaires
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether can be compared with other similar fluorinated ethers, such as:
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: This compound has similar stability and reactivity but lacks the chlorine atom, making it less versatile in certain reactions.
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: This ether has a different fluorination pattern, affecting its physical and chemical properties.
The unique combination of fluorine and chlorine atoms in this compound provides it with distinct reactivity and stability, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
65064-83-7 |
|---|---|
Formule moléculaire |
C5H4ClF7O |
Poids moléculaire |
248.52 g/mol |
Nom IUPAC |
3-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H4ClF7O/c6-2(7)5(12,13)14-1-4(10,11)3(8)9/h2-3H,1H2 |
Clé InChI |
JYXLOZXNQOHWSG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
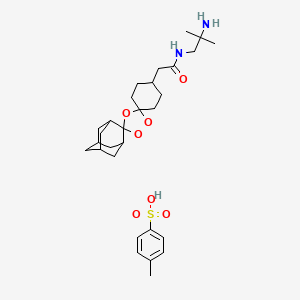
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
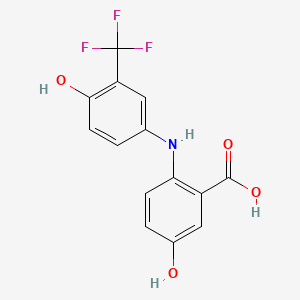
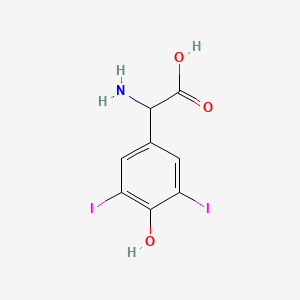
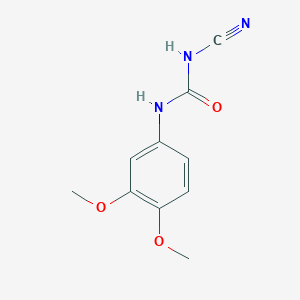
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
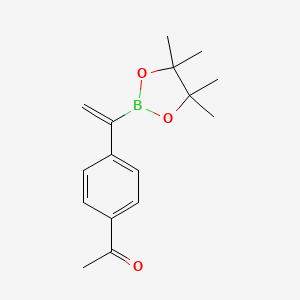
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
